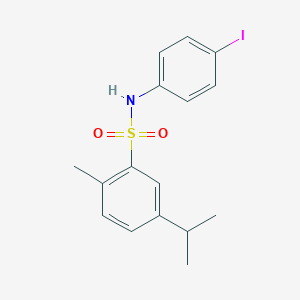![molecular formula C22H22Cl3N5O3S B3496774 3,4-dichloro-N-[2-[5-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanyl-4-ethyl-1,2,4-triazol-3-yl]ethyl]benzamide](/img/structure/B3496774.png)
3,4-dichloro-N-[2-[5-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanyl-4-ethyl-1,2,4-triazol-3-yl]ethyl]benzamide
Vue d'ensemble
Description
3,4-dichloro-N-[2-[5-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanyl-4-ethyl-1,2,4-triazol-3-yl]ethyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including dichloroaniline, triazole, and benzamide, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
The synthesis of 3,4-dichloro-N-[2-[5-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanyl-4-ethyl-1,2,4-triazol-3-yl]ethyl]benzamide involves several steps:
Starting Materials: The synthesis begins with the preparation of 3,4-dichloroaniline and 5-chloro-2-methoxyaniline.
Formation of Triazole Ring: The triazole ring is formed through a cyclization reaction involving appropriate precursors under controlled conditions.
Coupling Reactions: The triazole intermediate is then coupled with 3,4-dichloroaniline and 5-chloro-2-methoxyaniline derivatives using reagents such as thionyl chloride or phosphorus oxychloride.
Final Assembly: The final compound is assembled through a series of condensation and substitution reactions, often involving catalysts and specific reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
3,4-dichloro-N-[2-[5-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanyl-4-ethyl-1,2,4-triazol-3-yl]ethyl]benzamide undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro groups, using reagents like sodium methoxide or potassium tert-butoxide.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of Schiff bases or other condensation products.
Applications De Recherche Scientifique
3,4-dichloro-N-[2-[5-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanyl-4-ethyl-1,2,4-triazol-3-yl]ethyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3,4-dichloro-N-[2-[5-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanyl-4-ethyl-1,2,4-triazol-3-yl]ethyl]benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparaison Avec Des Composés Similaires
3,4-dichloro-N-[2-[5-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanyl-4-ethyl-1,2,4-triazol-3-yl]ethyl]benzamide can be compared with similar compounds such as:
3,4-Dichloroaniline: A simpler compound with similar dichloroaniline structure but lacking the triazole and benzamide groups.
5-Chloro-2-methoxyaniline: Another related compound with a similar aniline structure but different substituents.
Triazole Derivatives: Compounds containing the triazole ring, which may have different substituents and properties.
These comparisons highlight the unique combination of functional groups in this compound, contributing to its distinct chemical and biological properties.
Propriétés
IUPAC Name |
3,4-dichloro-N-[2-[5-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanyl-4-ethyl-1,2,4-triazol-3-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22Cl3N5O3S/c1-3-30-19(8-9-26-21(32)13-4-6-15(24)16(25)10-13)28-29-22(30)34-12-20(31)27-17-11-14(23)5-7-18(17)33-2/h4-7,10-11H,3,8-9,12H2,1-2H3,(H,26,32)(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXACPVGOCOXBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)Cl)OC)CCNC(=O)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22Cl3N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(5Z)-5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide](/img/structure/B3496705.png)
![N-{[(2-{[(3,5-dimethylphenyl)amino]carbonyl}phenyl)amino]carbonothioyl}-3,5-dimethoxybenzamide](/img/structure/B3496709.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylphenyl)-N~1~-(3-nitrophenyl)glycinamide](/img/structure/B3496712.png)
![3-[(4-methylbenzoyl)amino]-N-(2-methylphenyl)benzamide](/img/structure/B3496718.png)
![N-(6-bromo-1,3-benzothiazol-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B3496733.png)
![2-fluoro-N-{2-[5-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B3496734.png)

![N-[3-chloro-2-(1-piperidinyl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B3496742.png)
![2-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B3496752.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methyl-N-(3-nitrophenyl)glycinamide](/img/structure/B3496760.png)
![N-(4-ethoxyphenyl)-4-fluoro-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3496777.png)


![N-(3-chloro-4-fluorophenyl)-2-({5-[(2-methylphenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B3496800.png)
